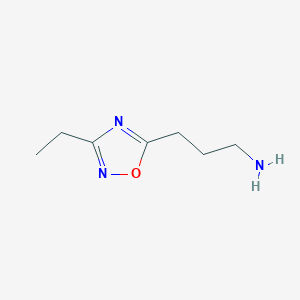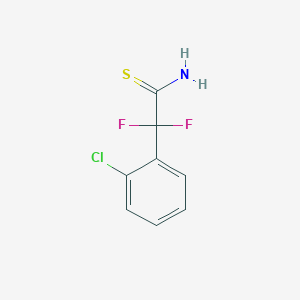
2-(2-Chlorophenyl)-2,2-difluoroethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-2,2-difluoroethanethioamide is an organic compound characterized by the presence of a chlorophenyl group, two fluorine atoms, and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2,2-difluoroethanethioamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and difluoroacetic acid.
Formation of Intermediate: The 2-chlorobenzaldehyde is reacted with difluoroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-chlorophenyl)-2,2-difluoroethanol.
Thioamide Formation: The intermediate 2-(2-chlorophenyl)-2,2-difluoroethanol is then treated with thioamide reagents such as thiourea under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2,2-difluoroethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-2,2-difluoroethanethioamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of thioamide-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2,2-difluoroethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction is crucial in its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-2,2-difluoroethanol: Similar structure but lacks the thioamide group.
2-(2-Chlorophenyl)-2,2-difluoroacetamide: Contains an amide group instead of a thioamide group.
Uniqueness
2-(2-Chlorophenyl)-2,2-difluoroethanethioamide is unique due to the presence of both the chlorophenyl and thioamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H6ClF2NS |
|---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2,2-difluoroethanethioamide |
InChI |
InChI=1S/C8H6ClF2NS/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChI Key |
KJJVPICTBGRWLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=S)N)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B13155118.png)
methanol](/img/structure/B13155126.png)
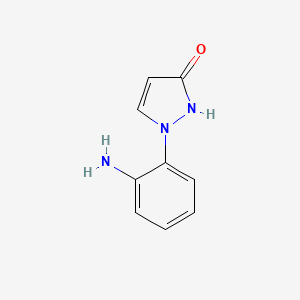

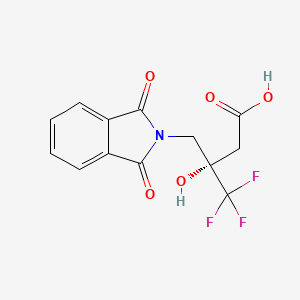
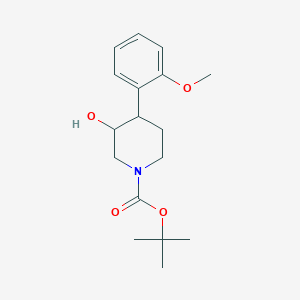
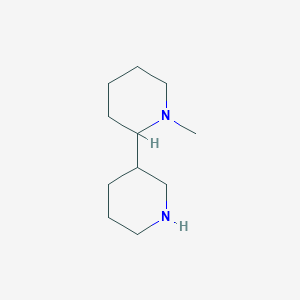

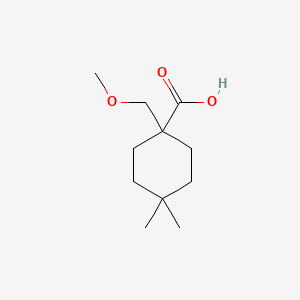
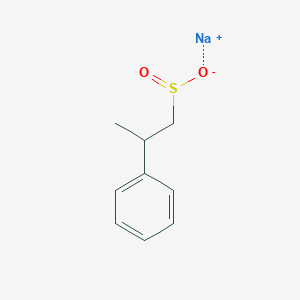
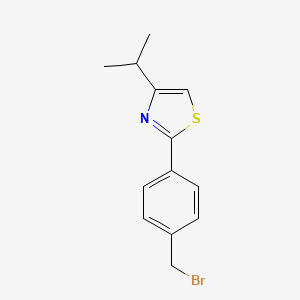
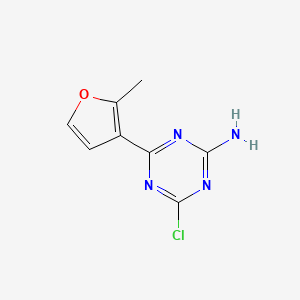
![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)
